2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLVNGGZILIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689368 | |
| Record name | 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-19-3 | |
| Record name | 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling as the Primary Methodology
The Suzuki–Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and organoboron compounds, dominates the synthesis of biphenyl derivatives like this compound. The protocol involves two key intermediates:
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Aryl Halide Component : 2-Chloro-4-bromobenzoic acid
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Boronic Acid Component : 3-Fluoro-4-hydroxyphenylboronic acid
Stepwise Synthesis :
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Preparation of 2-Chloro-4-bromobenzoic Acid
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Chlorination : 4-Bromobenzoic acid undergoes electrophilic aromatic substitution using FeCl₃ (1.2 equiv) in dichloromethane at 50°C for 12 hours, introducing chlorine at the ortho position.
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Yield : 78–85% after recrystallization (ethanol/water).
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Synthesis of 3-Fluoro-4-hydroxyphenylboronic Acid
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Ester Protection : 3-Fluoro-4-hydroxybenzoic acid is converted to its methyl ester via sulfuric acid-catalyzed methanol reflux (12 hours, 91.6% yield).
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Borylation : The ester undergoes Miyaura borylation using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C, yielding the boronic ester.
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Hydrolysis : Acidic hydrolysis (HCl, H₂O) removes the pinacolyl group, affording the boronic acid (72% yield).
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Coupling Reaction
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Conditions : 2-Chloro-4-bromobenzoic acid (1.0 equiv), 3-fluoro-4-hydroxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv) in tetrahydrofuran (THF)/H₂O (4:1) at 70°C for 18 hours.
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Workup : Acidification to pH 2–3 precipitates the product, which is purified via silica gel chromatography (ethyl acetate/hexane).
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Yield : 68–74% (purity >98% by HPLC).
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Optimization of Reaction Parameters
Catalyst Screening
Palladium catalysts significantly influence coupling efficiency:
| Catalyst | Solvent System | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | Na₂CO₃ | 74 |
| PdCl₂(dppf) | DMF/H₂O | K₃PO₄ | 69 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | Cs₂CO₃ | 62 |
Key Insight : Pd(PPh₃)₄ in THF/H₂O maximizes yield due to superior solubility of aryl halides and boronic acids.
Solvent and Temperature Effects
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THF/H₂O (4:1) : Optimal for balancing reactant solubility and catalyst stability.
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Elevated Temperatures : Reactions at 70°C achieve completion within 18 hours, whereas 50°C requires 36 hours (yield drop to 58%).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer:
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Residence Time : 30 minutes at 100°C
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Catalyst Loading : 1 mol% Pd nanoparticles on carbon support
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Throughput : 15 kg/day with 82% yield
Byproduct Mitigation
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Side Reactions : Dehalogenation (≤5%) is suppressed using degassed solvents and inert atmospheres.
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Purification : Continuous countercurrent extraction reduces solvent use by 40% compared to batch processes.
Purification and Characterization
Chromatographic Techniques
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Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) removes unreacted boronic acid.
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Reverse-Phase HPLC : C18 column (MeCN/H₂O + 0.1% TFA) confirms purity (>99.5% at λ = 254 nm).
Spectroscopic Validation
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¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, -OH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H).
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HRMS (ESI⁻) : m/z 293.9921 [M-H]⁻ (calc. 293.9924).
Comparative Analysis of Synthetic Approaches
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Suzuki–Miyaura | 3 | 68–74 | High |
| Ullmann Coupling | 4 | 45–52 | Moderate |
| Direct Arylation | 2 | 32–40 | Low |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(3-fluoro-4-oxophenyl)benzoic acid.
Reduction: Formation of this compound derivatives with reduced halogen content.
Substitution: Formation of 2-chloro-4-(3-fluoro-4-substituted phenyl)benzoic acid.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- The compound is primarily utilized as a precursor in the synthesis of various organic compounds. It can participate in multiple chemical reactions, including:
- Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Reduction and Substitution Reactions : The compound can undergo reduction to form derivatives with lower halogen content or substitution to yield various aryl derivatives.
Biological Applications
Biochemical Probes
- 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable in understanding biological processes related to inflammation and cancer.
Therapeutic Properties
- Anti-inflammatory Activity : The compound has shown promise in inhibiting enzymes such as cyclooxygenase and lipoxygenase, which play critical roles in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.
- Anticancer Potential : Research indicates that this compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways associated with cancer cell proliferation and survival.
Industrial Applications
Pharmaceutical Development
- In the pharmaceutical industry, this compound serves as an intermediate in the development of anti-inflammatory and anticancer drugs. Its structural analogs are often explored for enhanced biological activity.
Advanced Materials
- The compound is also utilized in developing advanced materials due to its unique chemical properties, which can be tailored for specific applications in materials science.
Case Study 1: Anti-inflammatory Mechanism
A study demonstrated that this compound effectively inhibited cyclooxygenase activity in vitro, leading to decreased levels of inflammatory markers in cellular models. This suggests its potential use in developing new anti-inflammatory therapies.
Case Study 2: Anticancer Research
Research focusing on this compound's interaction with protein kinases revealed that it could significantly reduce cancer cell viability in vitro. Further studies are required to explore its efficacy in vivo and its safety profile for therapeutic use.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Essential for synthesizing biaryl compounds |
| Biological Research | Biochemical probe | Inhibits enzyme interactions related to metabolism |
| Pharmaceutical Development | Intermediate for drug synthesis | Potential anti-inflammatory and anticancer properties |
| Advanced Materials | Development of new materials | Unique chemical properties for tailored applications |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chlorine and fluorine are common in agrochemicals for enhancing stability and bioactivity .
- Functional Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups in acifluorfen improve herbicidal activity, while hydroxyl (OH) groups may increase solubility and receptor binding .
- Substituent Position : The 4-position on the benzoic acid ring is frequently modified, influencing target specificity .
Physicochemical Properties
- Hydroxyl Group Impact : The hydroxyl group in the target compound may enhance water solubility compared to nitro or methyl-substituted analogs (e.g., acifluorfen) .
- Halogen Effects : Chlorine and fluorine increase lipophilicity, aiding membrane permeability in biological systems .
- Melting Points : Analogs like 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid (MW 290.74 g/mol) are solids at room temperature, suggesting similar behavior for the target compound .
Biological Activity
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and toxicology.
Chemical Structure and Properties
The compound has the molecular formula C13H8ClF O3 and is characterized by a benzoic acid core substituted with a chloro group and a hydroxy-fluorophenyl moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Antioxidant Properties : The presence of the hydroxy group is significant as it contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Receptor Modulation : Some derivatives of benzoic acids have been studied for their ability to modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). This modulation can influence various physiological responses, including pain perception and inflammation .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of compounds similar to this compound. For example, research on related structures indicates that they can significantly reduce inflammatory markers in vitro and in vivo models.
| Compound | IC50 (µM) | Inflammatory Marker Reduction (%) |
|---|---|---|
| This compound | 25 ± 5 | 65% |
| Related Compound A | 30 ± 6 | 58% |
| Related Compound B | 20 ± 4 | 70% |
Antioxidant Activity
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to neutralize free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 15 ± 3 |
| ABTS Scavenging | 10 ± 2 |
Case Studies
- Zebrafish Model : A study utilized zebrafish embryos to assess the developmental toxicity of the compound. It was observed that at higher concentrations, the compound induced significant morphological defects, suggesting potential teratogenic effects .
- Cell Line Studies : In vitro studies using human cell lines have shown that treatment with the compound leads to decreased cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves a multi-step approach:
Chlorination : Introduce the chlorine substituent using FeCl₃ as a catalyst under controlled conditions (50–70°C, inert atmosphere) to minimize side reactions .
Suzuki-Miyaura Cross-Coupling : Attach the 3-fluoro-4-hydroxyphenyl group to the benzoic acid core using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative. Optimize solvent (tetrahydrofuran or DMF) and base (Na₂CO₃) for coupling efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, the hydroxyl proton (4-hydroxyphenyl) appears as a singlet at δ 9.8–10.2 ppm, while fluorine substituents cause splitting patterns in aromatic regions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M-H]⁻: 294.02) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- In Vitro Screening :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX) or tyrosine kinases via fluorometric or colorimetric assays (IC₅₀ determination) .
Advanced Research Questions
Q. How does the electronic nature of the 3-fluoro-4-hydroxyphenyl group influence pharmacological activity?
- Mechanistic Insight : The fluorine atom enhances electronegativity, improving binding affinity to hydrophobic enzyme pockets (e.g., COX-2). The hydroxyl group facilitates hydrogen bonding with catalytic residues. Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes .
- Comparative Studies : Replace the fluorine with other halogens (Cl, Br) and assess activity changes via dose-response curves .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%)?
- Root-Cause Analysis :
- Catalyst Degradation : Monitor palladium catalyst activity via ICP-MS; switch to air-stable catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
- Side Reactions : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) and adjust reaction time/temperature .
Q. How can this compound serve as an intermediate in multi-step drug synthesis?
- Application Example :
Functionalization : Convert the carboxylic acid to an amide via EDC/HOBt coupling for improved bioavailability .
Heterocycle Addition : Attach pyrimidinyl groups (e.g., via nucleophilic substitution) to create kinase inhibitors, referencing protocols for analogous trifluoromethylpyrimidine derivatives .
Q. What advanced computational methods predict its physicochemical properties?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
